molecular formula C10H9FO2 B6283378 (2E)-3-(3-fluorophenyl)but-2-enoic acid CAS No. 133226-25-2

(2E)-3-(3-fluorophenyl)but-2-enoic acid

Cat. No.: B6283378
CAS No.: 133226-25-2
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-fluorophenyl)but-2-enoic acid: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-fluorophenyl)but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The 3-fluorobenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms (2E)-3-(3-fluorophenyl)acrylic acid.

    Decarboxylation: The (2E)-3-(3-fluorophenyl)acrylic acid is then subjected to decarboxylation under heat to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(3-fluorophenyl)but-2-enoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of (2E)-3-(3-fluorophenyl)butanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2E)-3-(3-fluorophenyl)but-2-enoic acid is used as a building block in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-fluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

  • 3-Fluorophenylacetic acid
  • 3-Methoxyphenylboronic acid
  • 4-Fluorophenylacetic acid

Comparison:

  • Uniqueness: (2E)-3-(3-fluorophenyl)but-2-enoic acid is unique due to the presence of both a fluorine atom and a butenoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
  • Chemical Properties: The fluorine atom in this compound enhances its stability and lipophilicity, making it more suitable for certain applications compared to similar compounds.

Properties

CAS No.

133226-25-2

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.